1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-
Brand Name: Vulcanchem
CAS No.: 16566-81-7
VCID: VC21075148
InChI: InChI=1S/C22H27N3/c1-2-3-14-24-15-12-22-20(17-24)19-9-4-5-10-21(19)25(22)16-11-18-8-6-7-13-23-18/h4-10,13H,2-3,11-12,14-17H2,1H3
SMILES: CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4
Molecular Formula: C22H27N3
Molecular Weight: 333.5 g/mol

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-

CAS No.: 16566-81-7

Cat. No.: VC21075148

Molecular Formula: C22H27N3

Molecular Weight: 333.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- - 16566-81-7

Specification

CAS No. 16566-81-7
Molecular Formula C22H27N3
Molecular Weight 333.5 g/mol
IUPAC Name 2-butyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole
Standard InChI InChI=1S/C22H27N3/c1-2-3-14-24-15-12-22-20(17-24)19-9-4-5-10-21(19)25(22)16-11-18-8-6-7-13-23-18/h4-10,13H,2-3,11-12,14-17H2,1H3
Standard InChI Key KZFPWXSBIIEYLC-UHFFFAOYSA-N
SMILES CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4
Canonical SMILES CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator